2-Bromo-4-fluoro-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

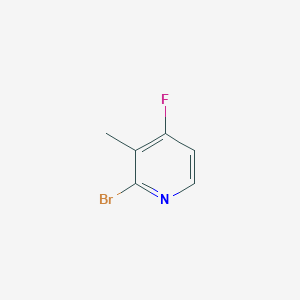

2-Bromo-4-fluoro-3-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and a methyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-methylpyridine typically involves the halogenation of 3-methylpyridine derivatives. One common method includes the bromination of 3-methylpyridine followed by fluorination. For instance, 3-methylpyridine can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-methylpyridine. Subsequent fluorination using a fluorinating agent like Selectfluor® can produce this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-fluoro-3-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Oxidation and Reduction: The methyl group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alkyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines with various functional groups.

- Biaryl compounds from coupling reactions.

- Oxidized or reduced derivatives of the methyl group.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

2-Bromo-4-fluoro-3-methylpyridine serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the formation of complex molecules through various reactions, including:

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, facilitating the synthesis of biaryl compounds and other complex architectures .

- Heterocyclic Synthesis : It is used as a precursor for synthesizing heterocycles, which are crucial in medicinal chemistry. For example, it can be transformed into pyridinylimidazoles that exhibit biological activity against specific kinases .

Pharmaceutical Applications

The compound has significant potential in drug development due to its ability to inhibit key enzymes involved in inflammatory pathways:

- Enzyme Inhibition : this compound has been identified as an inhibitor of p38α MAP kinase, which plays a critical role in inflammation. Studies have shown that derivatives of this compound can significantly reduce the release of pro-inflammatory cytokines like TNF-α from human blood samples .

Case Study: Development of p38α MAP Kinase Inhibitors

A recent study optimized the synthesis of p38α MAP kinase inhibitors starting from this compound, achieving an increase in yield from 3.6% to 29.4% compared to previous methods. This demonstrates its utility in developing more potent therapeutic agents .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its halogenated structure enhances the biological activity of agrochemicals, making them more effective against target pests while minimizing environmental impact .

Material Science

The compound is also explored for applications in material science:

- Ligand Synthesis : It is used to synthesize ligands for metal complexes, which are important in catalysis and materials development. For instance, it can be employed to create bipyridine ligands that are useful in various catalytic processes .

Toxicological Assessments

Given its interactions with cytochrome P450 enzymes, this compound warrants careful evaluation during drug development processes to assess potential toxic effects on drug metabolism. Understanding these interactions is critical for predicting the pharmacokinetics and safety profiles of new drug candidates .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthetic Chemistry | Building block for complex organic molecules | Cross-coupling reactions, heterocyclic synthesis |

| Pharmaceuticals | Inhibitor of p38α MAP kinase | Optimized synthesis yielding higher potency inhibitors |

| Agrochemicals | Intermediate for herbicides and pesticides | Enhanced biological activity against pests |

| Material Science | Synthesis of ligands for metal complexes | Ligands for catalytic processes |

| Toxicological Assessments | Evaluation of interactions with cytochrome P450 enzymes | Assessment during drug development |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluoro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparación Con Compuestos Similares

2-Bromo-4-fluoropyridine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

2-Fluoro-4-methylpyridine:

3-Bromo-4-fluoropyridine: Different substitution pattern on the pyridine ring, leading to variations in chemical properties and reactivity.

Uniqueness: 2-Bromo-4-fluoro-3-methylpyridine is unique due to the combination of bromine, fluorine, and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and applications in various fields .

Actividad Biológica

2-Bromo-4-fluoro-3-methylpyridine is a pyridine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is primarily studied for its role as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes and pathways in cellular processes.

Target of Action

this compound acts as a key intermediate in chemical reactions, notably the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is vital for synthesizing complex organic molecules, including potential therapeutic agents.

Mode of Action

The compound interacts with biological targets through specific binding interactions. For example, it has been identified as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a critical enzyme involved in inflammatory responses and stress signaling pathways. The inhibition occurs via binding to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins.

This compound exhibits significant biochemical properties that influence its biological activity:

- Cellular Effects : The compound modulates cell signaling pathways and gene expression. It has been shown to inhibit p38α MAPK activity, which plays a role in regulating inflammatory responses.

- Dosage Effects : In animal models, lower doses effectively inhibit target enzymes without significant toxicity, while higher doses may lead to adverse effects such as cellular damage.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Inhibition of p38α MAPK : Research indicates that derivatives of this compound can significantly inhibit p38α MAPK activity, with some compounds showing improved potency compared to earlier inhibitors. For instance, optimized derivatives demonstrated enhanced inhibition of LPS-stimulated TNF-α release from human blood .

- Antimicrobial Activity : The compound and its derivatives have been evaluated for antimicrobial properties. Some studies suggest that they may exhibit activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

- Agricultural Applications : Beyond medicinal chemistry, this compound has been explored for its fungicidal and herbicidal properties. It has shown effectiveness against various phytopathogens, indicating its utility in agricultural chemistry .

Table 1: Biological Activity and Efficacy of this compound Derivatives

| Compound Name | Activity Type | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | p38α MAPK Inhibition | 12 | Effective at low concentrations |

| Derivative A | Antimicrobial | 15 | Broad-spectrum activity |

| Derivative B | Fungicidal | 10 | Higher efficacy than standard fungicides |

Propiedades

IUPAC Name |

2-bromo-4-fluoro-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSUQVFQNODVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.